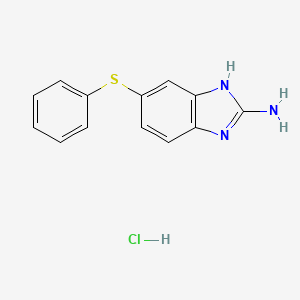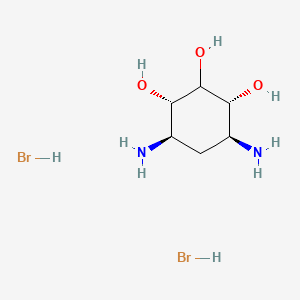
拉米夫定杂质 G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
a metabolite of Lamivudine
科学研究应用
抗逆转录病毒药物递送系统
拉米夫定已被用于开发新型抗逆转录病毒药物递送系统。 具体来说,它已被偶联并与其他抗HIV药物一起负载到G2树枝状聚合物上,这是一种纳米生物聚合物 {svg_1}。 这些纳米结构在没有任何细胞毒性的情况下显示出显着的逆转录病毒活性下降 {svg_2}.
HIV和乙型肝炎的治疗
拉米夫定是一种有效的抗HIV药物,用于治疗目的或预防HIV/AIDS {svg_3}。 它也已成功应用于治疗其他病毒性疾病,例如慢性乙型肝炎 {svg_4}.
预防化疗中HBV再激活
患有HBV感染的接受抗癌化疗的患者可能会因HBV再激活而面临危及生命的并发症。 拉米夫定与其他抗逆转录病毒药物一起使用,以预防化疗期间和化疗后乙型肝炎病毒的再激活 {svg_5}.
使癌细胞对化疗敏感
拉米夫定已被证明可以使癌细胞对化疗敏感 {svg_6}。 这意味着它可以增强化疗治疗癌症的有效性。
环境风险评估
拉米夫定已被研究为一种新兴污染物,以评估其环境影响。 生态毒理学生物测定已用于评估拉米夫定对水生动物群和植物群构成的环境威胁 {svg_7}.
药物污染物的降解
拉米夫定已被用于研究高级氧化过程 (AOP) 以降解环境中抗逆转录病毒等药物污染物 {svg_8}.
潜在的抗COVID-19应用
最近的报道指出,拉米夫定可能在COVID-19大流行的背景下针对SARS-CoV-2进行再利用 {svg_9}。 计算机对接证据表明,拉米夫定可能结合并可能作为SARS-CoV-2 RdRp RNA聚合酶的抑制剂 {svg_10}.
固体脂质纳米粒的制剂
作用机制
Target of Action
Lamivudine Impurity G, also known as Lamivudine Sulfoxide or Lamivudine S-Oxide, is an impurity of the antiviral drug Lamivudine . The primary targets of Lamivudine are HIV reverse transcriptase and HBV polymerase . These enzymes are crucial for the replication of HIV and HBV viruses, respectively .
Mode of Action
Lamivudine is a synthetic nucleoside analogue that is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination . This process inhibits the replication of the viruses .
Biochemical Pathways
Lamivudine undergoes anabolic phosphorylation by intracellular kinases to form its active metabolite, lamivudine 5’-triphosphate . This active metabolite prevents HIV-1 and HBV replication by competitively inhibiting viral reverse transcriptase and terminating proviral DNA chain extension .
Pharmacokinetics
Lamivudine is rapidly absorbed after oral administration, with maximum serum concentrations usually attained 0.5 to 1.5 hours after the dose . The absolute bioavailability is approximately 82% in adults . Lamivudine is widely distributed into total body fluid . About 70% of an oral dose is eliminated renally as unchanged drug . The dominant elimination half-life of lamivudine is approximately 5 to 7 hours .
Result of Action
The result of Lamivudine’s action is the inhibition of the replication of HIV-1 and HBV . By incorporating into the viral DNA and causing chain termination, it prevents the viruses from multiplying and spreading .
Action Environment
The action of Lamivudine can be influenced by various environmental factors. For instance, the pH level can affect the absorption of the drug . Furthermore, the presence of other drugs can also impact the effectiveness of Lamivudine. For example, trimethoprim increases the area under the curve (AUC) and decreases the renal clearance of Lamivudine .
生化分析
Biochemical Properties
Lamivudine Impurity G plays a significant role in biochemical reactions, particularly in the context of its parent compound, Lamivudine. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nucleoside reverse transcriptase, an enzyme crucial for the replication of viral DNA. Lamivudine Impurity G, like Lamivudine, inhibits this enzyme, thereby preventing the synthesis of viral DNA and halting the replication of the virus .
Cellular Effects
Lamivudine Impurity G affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In particular, Lamivudine Impurity G inhibits the replication of viral DNA within infected cells, leading to a reduction in viral load. This inhibition also affects the expression of genes involved in viral replication and cellular metabolism, thereby altering the overall cellular environment .
Molecular Mechanism
The molecular mechanism of Lamivudine Impurity G involves its binding interactions with biomolecules, particularly nucleoside reverse transcriptase. By binding to this enzyme, Lamivudine Impurity G inhibits its activity, preventing the incorporation of nucleotides into the growing viral DNA chain. This inhibition results in the termination of viral DNA synthesis. Additionally, Lamivudine Impurity G may influence gene expression by altering the transcriptional activity of genes involved in viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lamivudine Impurity G can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Lamivudine Impurity G remains stable under specific conditions, but its degradation products may have different biochemical properties. Long-term exposure to Lamivudine Impurity G in in vitro or in vivo studies has shown that it can lead to sustained inhibition of viral replication and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of Lamivudine Impurity G vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, Lamivudine Impurity G may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects .
Metabolic Pathways
Lamivudine Impurity G is involved in several metabolic pathways, primarily related to its parent compound, Lamivudine. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics. Lamivudine Impurity G may also influence the levels of other metabolites involved in viral replication and cellular metabolism .
Transport and Distribution
Within cells and tissues, Lamivudine Impurity G is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects. Understanding the transport and distribution of Lamivudine Impurity G is essential for optimizing its use in clinical settings .
Subcellular Localization
Lamivudine Impurity G exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with biomolecules and its overall impact on cellular processes. By understanding the subcellular localization of Lamivudine Impurity G, researchers can gain insights into its mechanism of action and potential therapeutic applications .
属性
CAS 编号 |
160552-55-6 |
|---|---|
分子式 |
C8H11N3O4S |
分子量 |
245.26 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16-/m0/s1 |
InChI 键 |
LJMQAXFNQNADRZ-RAPPMSLKSA-N |
SMILES |
C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N |
手性 SMILES |
C1[C@H](O[C@H]([S@]1=O)CO)N2C=CC(=NC2=O)N |
规范 SMILES |
C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
Lamivudine (S)-Sulfoxide; 4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone; [2R-(2α,3α,5α)]-4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone S-Oxide; 1,3-Oxathiolane, 2(1H)-pyrimidinone Deriv.; |
产品来源 |
United States |
Q1: What is the significance of synthesizing 2'-fluoro-3'-thiacytidine (F-3TC) isomers using Lamivudine sulfoxide as a starting material?
A1: The research highlights the use of Lamivudine sulfoxide as a starting material for synthesizing (2′S)-F-3TC and (2′R)-F-3TC, novel oxathiolanyl nucleosides with a fluorine atom in the sugar backbone []. This is significant because:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B601493.png)




![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)

